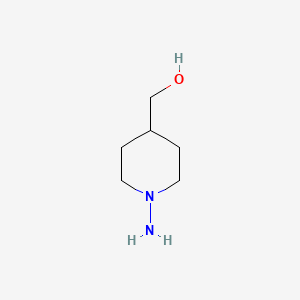

(1-Aminopiperidin-4-yl)methanol

Description

(1-Aminopiperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(1-aminopiperidin-4-yl)methanol |

InChI |

InChI=1S/C6H14N2O/c7-8-3-1-6(5-9)2-4-8/h6,9H,1-5,7H2 |

InChI Key |

LBVKEILTXKBGTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopiperidin-4-yl)methanol can be achieved through various methods. One common approach involves the reduction of piperidin-4-one derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) . Another method involves the direct amination of piperidine derivatives using ammonia or amines under suitable conditions .

Industrial Production Methods: Industrial production of (1-Aminopiperidin-4-yl)methanol typically involves large-scale synthesis using efficient catalytic processes. The use of phenylsilane as a key reagent in the cyclization and reduction steps has been reported to be effective for the preparation of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions: (1-Aminopiperidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding piperidin-4-one derivatives.

Reduction: Reduction reactions can yield different piperidine derivatives with varying substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .

Scientific Research Applications

(1-Aminopiperidin-4-yl)methanol has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.

Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Aminopiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some piperidine derivatives act as inhibitors of specific enzymes involved in disease pathways, thereby exerting their pharmacological effects .

Comparison with Similar Compounds

Piperidin-4-ol: A hydroxylated derivative of piperidine with similar biological activities.

Piperidin-4-one: An oxidized form of piperidine used in various synthetic applications.

N-Acylpiperidine: A derivative with an acyl group attached to the nitrogen atom, known for its pharmacological properties.

Uniqueness: (1-Aminopiperidin-4-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research .

Biological Activity

(1-Aminopiperidin-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(1-Aminopiperidin-4-yl)methanol is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom. The presence of an amino group and a hydroxymethyl group enhances its potential interactions with biological targets.

Molecular Formula

- Chemical Formula : CHNO

- Molecular Weight : 142.19 g/mol

Antimicrobial Activity

Research indicates that (1-Aminopiperidin-4-yl)methanol exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, a study highlighted its ability to inhibit the growth of specific Gram-positive and Gram-negative bacteria.

NMDA Receptor Antagonism

The compound has also been investigated for its role as an NMDA receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function, making them important targets in neuropharmacology. Studies have shown that (1-Aminopiperidin-4-yl)methanol can modulate these receptors, potentially offering therapeutic benefits in neurological disorders .

Case Studies

Several studies have explored the pharmacological effects of (1-Aminopiperidin-4-yl)methanol:

-

Study on Antimicrobial Effects :

- Objective : Evaluate the antimicrobial efficacy against various pathogens.

- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- : Suggests potential as a lead compound for new antimicrobial agents.

- Neuropharmacological Study :

The biological activities of (1-Aminopiperidin-4-yl)methanol can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

- NMDA Receptor Interaction : The compound may bind to the receptor's allosteric sites, altering ion flow and neurotransmitter signaling.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.